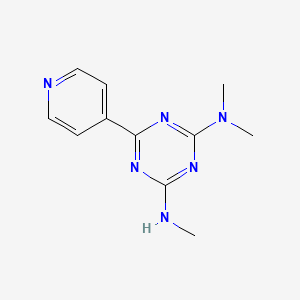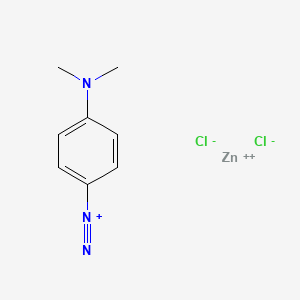
zinc;4-(dimethylamino)benzenediazonium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4-(dimethylamino)benzenediazonium;dichloride is a diazonium salt that contains a zinc ion coordinated with 4-(dimethylamino)benzenediazonium and dichloride ions. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(dimethylamino)benzenediazonium;dichloride typically involves the diazotization of 4-(dimethylamino)aniline. This process includes the reaction of 4-(dimethylamino)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar diazotization reactions but on a larger scale. The process is carefully controlled to ensure the stability and purity of the diazonium salt, which can be sensitive to temperature and pH changes.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;4-(dimethylamino)benzenediazonium;dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with activated aromatic compounds, such as phenols and anilines, to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and are performed at low temperatures to prevent the decomposition of the diazonium ion.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: The major products are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Aplicaciones Científicas De Investigación
Zinc;4-(dimethylamino)benzenediazonium;dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used in biological staining and as indicators.
Medicine: Some azo compounds have been investigated for their potential use in pharmaceuticals.
Industry: Diazonium salts are used in the manufacturing of pigments, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of zinc;4-(dimethylamino)benzenediazonium;dichloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is a good leaving group, making it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the dimethylamino group.
4-nitrobenzenediazonium chloride: Contains a nitro group instead of a dimethylamino group.
4-methoxybenzenediazonium chloride: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
Zinc;4-(dimethylamino)benzenediazonium;dichloride is unique due to the presence of the dimethylamino group, which can influence the reactivity and stability of the diazonium ion. This compound’s specific structure allows for unique applications in dye synthesis and other chemical processes.
Propiedades
Fórmula molecular |
C8H10Cl2N3Zn+ |
|---|---|
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
zinc;4-(dimethylamino)benzenediazonium;dichloride |
InChI |
InChI=1S/C8H10N3.2ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;/h3-6H,1-2H3;2*1H;/q+1;;;+2/p-2 |
Clave InChI |
UKLFWJUAEWEWNR-UHFFFAOYSA-L |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)


![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

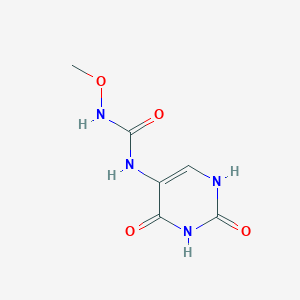
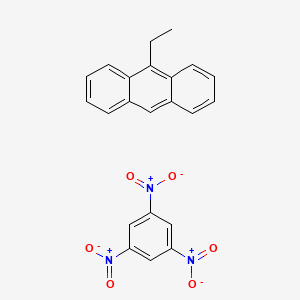
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
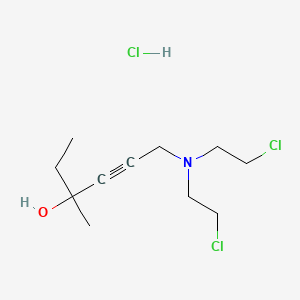
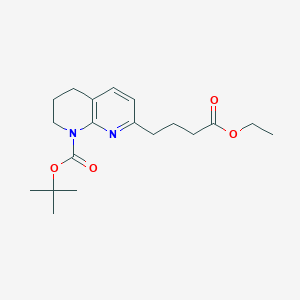
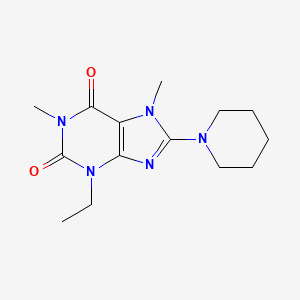

![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
